molecular formula C9H15N3O6 B1346986 Tris(2-hydroxyethyl) isocyanurate CAS No. 839-90-7

Tris(2-hydroxyethyl) isocyanurate

Cat. No. B1346986
CAS RN: 839-90-7
M. Wt: 261.23 g/mol
InChI Key: BPXVHIRIPLPOPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(2-hydroxyethyl) isocyanurate is a multifunctional monomer that has been extensively studied for its applications in various fields, including dental materials and catalysis. It is known for its high reactivity and ability to form cross-linked networks, which are advantageous in creating materials with desirable physical properties .

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through different methods. For instance, tris[(acetylhydroxyamino)alkyl] isocyanurates were synthesized from alpha, omega-dibromoalkanes through a multi-step process involving alkylation, deprotection, and hydrogenation steps . Another study focused on the synthesis of tri-(2-hydroxyethyl) isocyanate using ethylene oxide as the raw material, exploring the effects of various reaction conditions . Additionally, the synthesis of tris(trimethylsilyl)cyanurate provided insights into the molecular structure through spectroscopic characterization and X-ray crystallography .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been a subject of interest. X-ray diffraction techniques have been used to determine the crystal structures of these compounds, revealing variations in symmetry and conformation . The study of tris(trimethylsilyl)cyanurate, in particular, provided a comparison of its geometry with related molecules .

Chemical Reactions Analysis

This compound has been utilized as a monomer in photopolymerization reactions to create highly cross-linked networks, particularly for dental applications . Its derivatives have also been employed as catalysts in organic synthesis, such as the Biginelli condensation and the synthesis of imidazole derivatives, showcasing their stability, reactivity, and reusability .

Physical and Chemical Properties Analysis

The physical and chemical properties of materials derived from this compound have been extensively analyzed. Photocured resins containing this monomer exhibit volume shrinkages and hardness suitable for dental restorations . The functionalized graphene oxide catalysts derived from this compound have demonstrated significant advantages such as high yields, short reaction times, and easy product separation .

Scientific Research Applications

Nanocatalyst in Chemical Synthesis

Tris(2-hydroxyethyl) isocyanurate-functionalized graphene oxide has shown promise as an efficient nanocatalyst. In particular, its use in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions demonstrates significant advantages. These include stability and reusability of the catalyst, low loading requirements, short reaction times, and high yields, making it an environmentally friendly choice in organic synthesis (Mehdipoor et al., 2016).

Polyurethane Elastomers

This compound (THEIC) has been used as a curing agent in the synthesis of modified polyurethane elastomers. Research indicates that THEIC improves the heat-resistant properties, lowers the glass transition temperature, and enhances the thermal decomposition temperature of these elastomers. However, increasing THEIC content can decrease hardness, tensile strength, and tear strength while increasing the swelling ratio, indicating reduced solvent resistance (Pan Guang-jun, 2009).

Cross-Linking and Curing Agents

This compound derivatives, such astriallyl and tris(2-hydroxyethyl) variants, are employed as cross-linking and curing agents. These compounds play a crucial role in the development of weather-resistant powder coatings and are significant in the production of fire retardant materials for plastics. Their chemistry allows them to be versatile in applications requiring durability and resistance to environmental factors (Wojtowicz, 2004).

Lubricant Biodegradability and Tribology

This compound derivatives have been found to markedly improve the biodegradability and tribological properties of mineral lubricating oil. These derivatives, when used as additives, enhance the anti-wear and friction-reducing properties of base oil, contributing to the development of environmentally friendly and high-performance lubricants (Ding et al., 2019).

Flame Retardancy in Polymers

This compound-based charring agents, when blended with other compounds, significantly enhance the flame-retardant properties of polymers like polypropylene. They contribute to the formation of an intumescent flame retardant system, improving water resistance and thermal stability under fire-exposure conditions (Chen & Liu, 2015).

Dental Applications

In the field of dentistry, derivatives of this compound have been investigated for their potential in photocuring dental formulations. Their high photoreactivity is advantageous for clinical applications, particularly in the development of dental materials with tailored functional group conversions and volume shrinkage properties (Nie et al., 1999).

Mechanism of Action

Tris(2-hydroxyethyl) isocyanurate

, also known as 1,3,5-Tris(2-hydroxyethyl)cyanuric acid , is a triazine derivative with three nitrogen atoms in its structure . It is a versatile compound that has been used in various applications due to its inherent reactivity, stemming from its three hydroxyethyl groups and isocyanurate ring .

Safety and Hazards

Tris(2-hydroxyethyl) isocyanurate is classified as an eye irritant and skin irritant . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Tris(2-hydroxyethyl) isocyanurate has been used to functionalize graphene magnetic nanoparticles to form a catalyst that facilitates the synthesis of benzimidazole compounds . It has also been used in the synthesis of hyperbranched epoxy resin by UV-initiated thiolene click reaction, which finds potential application in the fabrication of insulating materials . The use of this compound in these areas suggests potential future directions for its application in the field of material science and catalysis .

Biochemical Analysis

Biochemical Properties

Tris(2-hydroxyethyl) isocyanurate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to functionalize graphene oxide, enhancing its catalytic properties . The compound interacts with aldehydes, alkylacetoacetates, and urea or thiourea in the Biginelli condensation reaction, demonstrating its versatility and efficiency as a catalyst . These interactions are primarily driven by the compound’s ability to form stable complexes with the reactants, facilitating the reaction process.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to functionalize materials like graphene oxide suggests that it may enhance the delivery and efficacy of therapeutic agents within cells . Additionally, its interactions with cellular proteins and enzymes can modulate cellular functions, potentially leading to changes in cell behavior and metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can form stable complexes with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular metabolism. The compound’s ability to functionalize graphene oxide further enhances its molecular interactions, making it a valuable tool in biochemical research and applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, which allows it to maintain its activity over extended periods . Factors such as degradation and long-term exposure to cellular environments can influence its efficacy. Studies have shown that the compound remains stable and effective in various biochemical reactions, making it a reliable choice for long-term experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cellular functions and biochemical reactions without causing adverse effects . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings. Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels The compound’s ability to form stable complexes with enzymes allows it to influence metabolic reactions, potentially leading to changes in cellular metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its efficacy in biochemical reactions. The compound’s ability to functionalize materials like graphene oxide further aids in its transport and distribution, making it a valuable tool for targeted delivery in therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

properties

IUPAC Name

1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O6/c13-4-1-10-7(16)11(2-5-14)9(18)12(3-6-15)8(10)17/h13-15H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXVHIRIPLPOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N1C(=O)N(C(=O)N(C1=O)CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O6
Record name 1,3,5-TRIS(2-HYDROXYETHYL)TRIAZINE-2,4,6-TRIONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20500
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26337-61-1
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-hydroxyethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26337-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4026266
Record name Tris(2-hydroxyethyl) isocyanurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4026266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,3,5-tris(2-hydroxyethyl)triazine-2,4,6-trione is a white powder. (NTP, 1992), Dry Powder, White solid; [HSDB] White powder; [MSDSonline]
Record name 1,3,5-TRIS(2-HYDROXYETHYL)TRIAZINE-2,4,6-TRIONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20500
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5-Tris(2-hydroxyethyl) isocyanurate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5689
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), VERY SOL IN WATER; SOMEWHAT SOL IN ALCOHOL, ACETONE; INSOL IN CHLOROFORM, BENZENE
Record name 1,3,5-TRIS(2-HYDROXYETHYL)TRIAZINE-2,4,6-TRIONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20500
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3,5-TRIS(2-HYDROXYETHYL) ISOCYANURATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000045 [mmHg]
Record name 1,3,5-Tris(2-hydroxyethyl) isocyanurate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5689
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

WHITE SOLID

CAS RN

839-90-7
Record name 1,3,5-TRIS(2-HYDROXYETHYL)TRIAZINE-2,4,6-TRIONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20500
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tris(hydroxyethyl) isocyanurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=839-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Tris(2-hydroxyethyl) isocyanurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000839907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(2-hydroxyethyl) isocyanurate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11680
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(2-hydroxyethyl) isocyanurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4026266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2-hydroxyethyl)-1,3,5-triazinetrione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIS(2-HYDROXYETHYL) ISOCYANURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7W2MH0P2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,3,5-TRIS(2-HYDROXYETHYL) ISOCYANURATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

135 °C
Record name 1,3,5-TRIS(2-HYDROXYETHYL) ISOCYANURATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(2-hydroxyethyl) isocyanurate
Reactant of Route 2
Reactant of Route 2
Tris(2-hydroxyethyl) isocyanurate
Reactant of Route 3
Tris(2-hydroxyethyl) isocyanurate
Reactant of Route 4
Reactant of Route 4
Tris(2-hydroxyethyl) isocyanurate
Reactant of Route 5
Reactant of Route 5
Tris(2-hydroxyethyl) isocyanurate
Reactant of Route 6
Tris(2-hydroxyethyl) isocyanurate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.